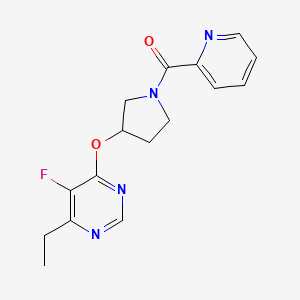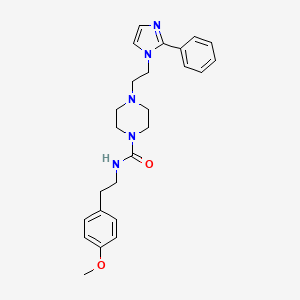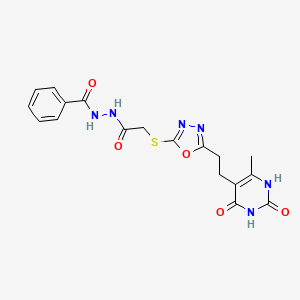
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
The exact mass of the compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one focuses on their synthesis and potential applications. For instance, the synthesis and antimicrobial activity evaluation of similar compounds have highlighted the chemical versatility and potential for further modification to enhance biological activity. These compounds are synthesized via a propargylation followed by a click reaction, showcasing innovative approaches to designing molecules with potential therapeutic benefits (Nagamani et al., 2018).
Antimicrobial and Antifungal Applications
Antimicrobial and antifungal activities are prominent areas of application for compounds related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one. For example, compounds with similar structural features have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The structural modifications, such as the introduction of azetidinyl and triazolyl moieties, play a critical role in enhancing these activities (Kuramoto et al., 2003).
Selective Estrogen Receptor Degrader and Antagonist
In the context of cancer research, derivatives of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one have been explored for their potential as selective estrogen receptor degraders (SERDs) and antagonists. This application is particularly relevant in the treatment of ER+ breast cancer, where modulation of the estrogen receptor pathway is a key therapeutic strategy. The optimization of such compounds has led to the development of promising candidates for clinical trials, highlighting the therapeutic potential of this chemical class (Scott et al., 2020).
Beta-Lactamase Inhibitors
Another significant area of application is the development of beta-lactamase inhibitors to combat antibiotic resistance. Compounds with structural similarities to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one have been investigated for their ability to inhibit beta-lactamases, enzymes responsible for conferring bacterial resistance to beta-lactam antibiotics. These studies have provided insights into the design of new inhibitors that could restore the efficacy of existing antibiotics (Joyeau et al., 1988).
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-8-12(2-4-14(11)16)3-5-15(21)19-9-13(10-19)20-17-6-7-18-20/h2,4,6-8,13H,3,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESPPZKJIYGWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)
![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)


![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)

![N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2688152.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)